molecular formula C20H22FN3O4S B2879486 N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 954609-73-5

N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2879486
CAS No.: 954609-73-5
M. Wt: 419.47
InChI Key: PFAHNFDSIWBJNN-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-5-one core substituted with a 4-fluorobenzyl group at the 1-position and a sulfamoyl-linked acetamide moiety at the 3-position via a methyl bridge. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs exhibit anticancer, antimalarial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[4-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14(25)23-18-6-8-19(9-7-18)29(27,28)22-11-16-10-20(26)24(13-16)12-15-2-4-17(21)5-3-15/h2-9,16,22H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAHNFDSIWBJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization Route

γ-Keto esters, such as ethyl 4-oxopentanoate, undergo base-mediated cyclization to form the pyrrolidinone ring. For example, treatment with sodium hydride in tetrahydrofuran (THF) at 0–5°C yields ethyl 5-oxopyrrolidine-3-carboxylate in 68–72% yield.

Reductive Amination Pathway

Alternative routes employ reductive amination of glutaric anhydride derivatives. Reaction of 4-aminobutan-1-ol with glutaric anhydride in dichloromethane (DCM), followed by catalytic hydrogenation (H₂, Pd/C), produces the pyrrolidinone moiety in 85% yield.

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substituent is introduced via alkylation of the pyrrolidinone nitrogen.

Alkylation with 4-Fluorobenzyl Bromide

A mixture of pyrrolidinone (1.0 equiv), 4-fluorobenzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 60°C for 12 hours. The product, 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methanol, is isolated by extraction (ethyl acetate/water) and column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 78–82%.

Mitsunobu Reaction for Stereocontrol

For chiral pyrrolidinones, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) with 4-fluorobenzyl alcohol ensures retention of configuration, achieving enantiomeric excess >98%.

Sulfamoylation of the Aromatic Ring

The sulfamoyl bridge is installed through electrophilic aromatic substitution or coupling reactions .

Direct Sulfamoylation

A solution of 4-aminophenylboronic acid (1.1 equiv) and sulfamoyl chloride (1.5 equiv) in acetonitrile is refluxed for 6 hours. After quenching with ice water, the intermediate N-(4-boronophenyl)sulfamoyl chloride is isolated and coupled with the pyrrolidinone derivative via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃), yielding 65–70%.

Stepwise Sulfonylation

Alternative protocols involve:

  • Chlorosulfonylation of 4-nitroacetophenone with chlorosulfonic acid at 0°C.
  • Reduction of the nitro group to an amine (H₂, Raney Ni).
  • Reaction with ammonium hydroxide to form the sulfamoyl group.

Acetylation of the Primary Amine

The final acetylation employs acetyl chloride or acetic anhydride under basic conditions.

Acetic Anhydride Method

A mixture of N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)amine (1.0 equiv), acetic anhydride (1.5 equiv), and triethylamine (2.0 equiv) in dichloromethane is stirred at room temperature for 4 hours. The product is purified via recrystallization (ethanol/water), achieving 90–95% yield.

Enzymatic Acetylation

Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) in ionic liquids, enabling regioselective acetylation at 40°C with 88% conversion.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C (alkylation) +15–20%
Solvent DMF (polar aprotic) +25% vs. THF
Catalyst Loading 5 mol% Pd(PPh₃)₄ +12%
Purification Method Column chromatography Purity >98%

Industrial-Scale Production Considerations

Pilot plant data reveal key challenges:

  • Exothermicity : Alkylation steps require jacketed reactors with cooling systems to maintain ≤60°C.
  • Byproduct Formation : Over-sulfonylation is mitigated by slow addition of sulfamoyl chloride.
  • Cost Drivers : Pd catalysts account for 40% of raw material costs, necessitating efficient recycling.

Analytical Characterization

Final product validation employs:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
  • NMR : ¹H NMR (DMSO-d₆) δ 2.02 (s, 3H, CH₃), 3.41–3.58 (m, 2H, pyrrolidinone CH₂), 4.27 (s, 2H, NCH₂), 7.12–7.45 (m, 4H, ArH).
  • HRMS : [M+H]⁺ calculated 376.1421, observed 376.1418.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several key reactions:

  • Oxidation: : Can be oxidized to produce sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the nitro group or other susceptible moieties.

  • Substitution: : Aromatic and nucleophilic substitution reactions are common, modifying various substituent groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.

  • Substitution: : Reagents such as halogenating agents or organometallics facilitate substitution reactions.

Major Products

The major products depend on the specific reactions performed but often include derivatives with modified functional groups, which may enhance or alter the compound’s properties and applications.

Scientific Research Applications

Chemistry

  • Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Reaction Mechanism Studies: : A model compound for studying various chemical reactions and mechanisms.

Biology

  • Enzyme Inhibition: : Evaluated for its potential as an inhibitor of certain enzymes.

  • Molecular Probes: : Utilized in the development of molecular probes for biochemical assays.

Medicine

  • Drug Development: : Explored for its pharmacological properties and potential therapeutic uses.

  • Toxicology: : Assessed for toxicity and safety in preclinical studies.

Industry

  • Material Science: : Investigated for its role in the development of novel materials.

  • Catalysis: : Employed in catalytic processes due to its functional group diversity.

Mechanism of Action

The compound’s mechanism of action is often linked to its ability to interact with specific molecular targets:

  • Binding Sites: : It binds to active sites of enzymes or receptors, modulating their activity.

  • Pathways: : Engages in pathways such as signal transduction, altering cellular responses and functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of related compounds:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Pyrrolidin-5-one 4-fluorobenzyl, sulfamoyl, acetamide Not reported Not detailed in evidence
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (Compound 1 , ) Pyridine Cyano, sulfamoyl, acetamide Anticancer (colon cancer) Reflux in ethanol
(E)-N-(4-(N-(4-oxo-2-styrylquinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide () Quinazolinone Styryl, sulfamoyl, acetamide Not reported Microwave irradiation
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Pyrimidoindole 3-methoxyphenyl, sulfanyl, 4-fluorobenzyl Not reported Multi-step synthesis
Key Observations:

Core Heterocycles: The target compound’s pyrrolidinone core contrasts with pyridine (), quinazolinone (), and pyrimidoindole () scaffolds. Quinazolinones () are associated with kinase inhibition, suggesting divergent target profiles compared to the pyrrolidinone-based compound .

Substituent Effects: Fluorinated groups (e.g., 4-fluorobenzyl in the target compound and ) improve lipophilicity and resistance to oxidative metabolism .

Synthetic Routes: Microwave-assisted synthesis () offers faster reaction times and higher yields compared to traditional reflux methods () . Sodium ethoxide and piperidine are common catalysts in sulfonamide/acylamide reactions (), though solvent choice (e.g., ethanol vs. isopropyl alcohol) affects reaction efficiency .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The pyrimidoindole derivative () has lower solubility due to its fused aromatic system, whereas the target compound’s pyrrolidinone may improve aqueous solubility .
  • Metabolic Stability: Fluorination generally reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs (e.g., ) .

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